N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide
Description
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)21-17(22)14-9-6-5-7-10-14/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJWHIVVDYOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a synthetic compound that incorporates a boron-containing moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic uses.
- Molecular Formula : C18H28BNO4
- Molecular Weight : 330.03 g/mol
- CAS Number : 874363-18-5
- Physical State : Solid
- Purity : >98% (GC)
- Melting Point : 133.0 to 137.0 °C
- Solubility : Soluble in methanol
Synthesis
The compound can be synthesized via an Ugi four-component reaction (U-4CR), which allows for the efficient formation of various amides by condensing benzoic acid derivatives with amines and boronic acids. This method is advantageous for generating compounds with complex structures in a single step.
Anticancer Properties
Research indicates that N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide exhibits significant anticancer activity. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 50 | 45 |
This data suggests a dose-dependent reduction in cell viability, indicating the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. For instance:
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
The biological activity of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is attributed to its ability to form reversible covalent bonds with biological nucleophiles. This property enhances its interaction with target proteins involved in critical cellular processes such as proliferation and apoptosis.
Research Findings
Several studies have been conducted to explore the pharmacological properties of this compound. Notable findings include:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Induction : Increased levels of pro-apoptotic markers have been observed following treatment.
- Synergistic Effects : When combined with other chemotherapeutic agents, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide enhances their efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzamide derivatives with boronate ester functionalities, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 2-fluoro in ): Increase electrophilicity of the boronate ester, enhancing reactivity in cross-coupling reactions.
- Bulky Groups (e.g., benzylcarbamoyl in ): Reduce solubility but improve thermal stability, as evidenced by higher melting points (240–242°C).
- N-Substituents (e.g., N-methoxy in ): Alter hydrogen-bonding capacity, influencing biological activity and crystallization behavior.
Synthetic Yields : Complex derivatives with multiple substituents (e.g., 4-methoxyphenyl in ) exhibit lower yields (66–82%) due to steric hindrance during coupling steps, whereas simpler analogs (e.g., propargyl-substituted ) are more efficiently synthesized.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide?
The synthesis typically involves multi-step reactions, including boron esterification and amide coupling. Key steps include:
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the boronate group during synthesis .
- Solvent Selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes reaction efficiency and yield .
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Purification : Column chromatography or recrystallization is used for final product isolation. Yields range from 66% to 82% depending on substituents .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are critical for confirming the benzamide backbone and boronate group. For example, the boronate group shows characteristic peaks at ~1.3 ppm (CH) in NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHBFNO with MW 341.184) .
- HPLC : Quantifies purity (>95% in most cases) .
Q. What safety precautions are necessary when handling this compound?
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the boronate group .
- Handling : Use personal protective equipment (PPE) and work in a fume hood. While not classified as hazardous, consult safety protocols for related benzamide derivatives .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
The boronate group enables participation in palladium-catalyzed cross-couplings. Key considerations:
- Catalyst System : Use Pd(PPh) or PdCl(dppf) with bases like KCO in THF/HO mixtures .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro or fluoro) on the benzamide moiety enhance reactivity with aryl halides .
- Reaction Monitoring : Track coupling efficiency via NMR to detect boronate conversion .
Q. How do structural modifications (e.g., halogenation or fluorination) impact biological activity?
- Antifungal Activity : Analogues with electron-deficient aromatic rings show enhanced activity. For example, fluoro-substituted derivatives exhibit improved MIC values against Candida spp. .
- SAR Studies : Replace the benzamide group with cyclopropanecarboxamide (as in CAS 1031747-40-6) to study steric effects on target binding .
Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, IR peaks at 1680 cm confirm amide C=O stretching .
- Computational Modeling : Use DFT calculations to predict NMR shifts and validate experimental data .
Q. How can solubility challenges be addressed for reaction compatibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
